2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid typically involves the protection of an amino group with a Boc group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the process can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like trifluoroacetic acid (TFA) can be used to remove the Boc group under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid involves the cleavage of the Boc protecting group under acidic conditions. This process generates a free amine, which can then participate in various biochemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-5-[(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino]pentanoic acid
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and can influence its behavior in chemical reactions and biological systems .
Properties
CAS No. |
110782-24-6 |
---|---|
Molecular Formula |
C15H21NO6 |
Molecular Weight |
311.3 |
Purity |
95 |
Origin of Product |
United States |
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